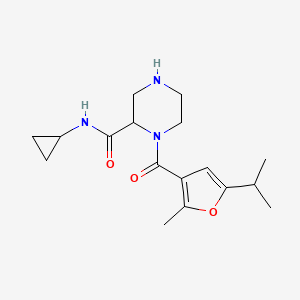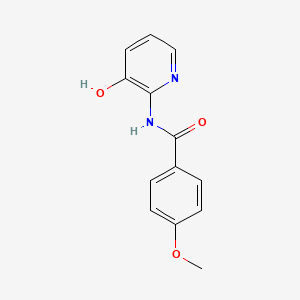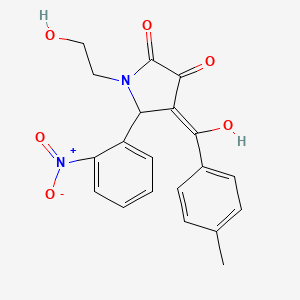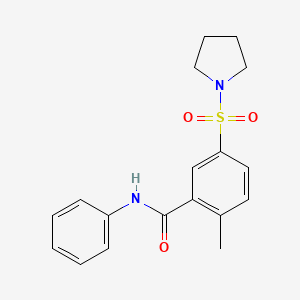![molecular formula C13H10F2N2O3S B5372020 2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5372020.png)
2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide, also known as DASA-58, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. In
作用機序
The mechanism of action of 2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is not yet fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of several proteins. Inhibition of NMT activity by this compound can lead to the destabilization of several proteins, including oncogenic proteins, and result in cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth. In addition, this compound can inhibit the migration and invasion of cancer cells, which are important processes in metastasis.
In animal models of inflammatory diseases, this compound can reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage. Furthermore, this compound can improve survival in animal models of sepsis, a severe inflammatory condition that can lead to organ failure and death.
実験室実験の利点と制限
One of the main advantages of 2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is its broad range of biological activities, which make it a versatile tool for studying various diseases. Furthermore, this compound has been shown to have low toxicity in animal models, which is important for its potential use as a therapeutic agent.
However, there are also some limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not yet fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide. One area of research is to further elucidate the mechanism of action of this compound, which could lead to the identification of new targets for therapeutic intervention. Another area of research is to explore the potential of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer.
Furthermore, this compound has shown promising results in animal models of inflammatory diseases and viral infections, and further research is needed to explore its potential use in these areas. Finally, the development of more water-soluble derivatives of this compound could improve its efficacy as a therapeutic agent.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. While there are some limitations to using this compound in lab experiments, its broad range of biological activities and low toxicity make it a promising tool for studying various diseases.
合成法
The synthesis of 2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide involves a multistep process that starts with the reaction of 2,5-difluoroaniline with chlorosulfonic acid to form 2,5-difluorobenzenesulfonic acid. This intermediate is then reacted with ammonium hydroxide to form the ammonium salt, which is then reacted with 2-aminobenzamide to produce this compound. The overall yield of this process is around 20%, and the purity of the final product can be increased through recrystallization.
科学的研究の応用
2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research for this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and anti-viral activities. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and sepsis. Furthermore, this compound has been shown to inhibit the replication of several types of viruses, including influenza and dengue virus.
特性
IUPAC Name |
2-[(2,5-difluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3S/c14-8-5-6-10(15)12(7-8)21(19,20)17-11-4-2-1-3-9(11)13(16)18/h1-7,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEYGYJAWDOCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5371944.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371945.png)
![3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5371955.png)

![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5371971.png)
![3-[4-(dimethylamino)-3-nitrophenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile hydrochloride](/img/structure/B5371979.png)
![N-((1S)-1-methyl-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5371981.png)


![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5372002.png)
![N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5372017.png)
![methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate](/img/structure/B5372029.png)

